1,10-phenanthroline-5-carboxylic Acid

Vue d'ensemble

Description

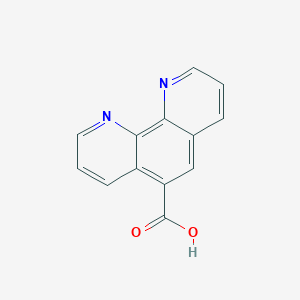

1,10-phenanthroline-5-carboxylic Acid is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,10-Phenanthroline-5-carboxylic acid (PCA) is a derivative of 1,10-phenanthroline, a well-known bidentate ligand with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activities of PCA, supported by data tables and findings from various studies.

This compound is characterized by its ability to chelate metal ions, which enhances its biological activity. The synthesis of PCA can be achieved through various methods, including the hydrolysis of ester or nitrile groups and the Skraup reaction. However, challenges such as decarboxylation during synthesis have been reported, necessitating careful control of reaction conditions .

Antimicrobial Activity

PCA exhibits notable antimicrobial properties, particularly when complexed with metal ions. Studies have shown that metal complexes of PCA demonstrate enhanced antibacterial activity against resistant strains of bacteria. For instance:

- Metal Complexes : The antibacterial efficacy of metal complexes incorporating PCA (like Cu(II), Mn(II), and Ag(I)) was significantly higher than that of their simple salt counterparts. The synergistic effect of PCA with metal ions improves cell membrane permeability, leading to increased bioavailability and activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Metal-PCA Complexes

| Metal Ion | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II) | Pseudomonas aeruginosa | 12.5 µg/mL |

| Ag(I) | Klebsiella pneumoniae | 6.25 µg/mL |

| Mn(II) | Acinetobacter baumannii | 25 µg/mL |

Anticancer Potential

Recent studies have also highlighted the anticancer potential of PCA and its metal complexes. The chelation properties allow PCA to interact with cellular targets, potentially disrupting cancer cell proliferation.

- Mechanism of Action : PCA may induce apoptosis in cancer cells through oxidative stress mechanisms. The generation of reactive oxygen species (ROS) upon metal ion interaction has been suggested as a pathway leading to cell death in various cancer cell lines .

Table 2: Cytotoxicity of PCA Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

Case Studies and Research Findings

Several research studies have documented the biological activities associated with PCA:

- Study on Antibacterial Properties : A comprehensive study demonstrated that PCA-metal complexes exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the metal center in enhancing the biological efficacy of PCA .

- Cytotoxic Effects on Cancer Cells : Another research project investigated the cytotoxic effects of PCA on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at low concentrations .

- Synergistic Effects with Other Compounds : Research has shown that combining PCA with other antimicrobial agents can produce synergistic effects, enhancing overall antibacterial efficacy against resistant strains .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C13H8N2O2

Molecular Weight : 224.22 g/mol

CAS Number : 630067-06-0

The compound features a phenanthroline core with a carboxylic acid group at the 5-position, contributing to its ability to form stable complexes with metal ions. This property is crucial for its applications as a ligand in coordination chemistry.

Coordination Chemistry

PHCA acts as a ligand in the formation of metal complexes, which are essential in various chemical reactions and catalytic processes. Its ability to coordinate with transition metals enhances the stability and reactivity of these complexes.

| Metal Complex | Application | Reference |

|---|---|---|

| Copper Complex | Oxygen Reduction Catalysts | |

| Iron Complex | Electrocatalysis | |

| Zinc Complex | Photophysical Studies |

In a study by Wu et al., PHCA was used to create a copper complex that demonstrated efficient oxygen reduction capabilities, making it suitable for fuel cell applications .

Electrochemical Sensors

PHCA derivatives are employed in the development of electrochemical sensors due to their ability to facilitate electron transfer processes. These sensors have been utilized for the detection of biological molecules such as glucose and pathogens.

- Example : A sensor based on PHCA was developed for the quantification of E. coli concentrations through electrochemical methods.

Corrosion Inhibition

PHCA has been investigated as an organic corrosion inhibitor for metals in acidic environments. Its nitrogen-containing heterocyclic structure allows it to adsorb onto metal surfaces, reducing corrosion rates.

The effectiveness of PHCA as a corrosion inhibitor highlights its potential for industrial applications where metal degradation is a concern.

Biochemical Applications

In biochemistry, PHCA has been studied for its interaction with biological systems, particularly as an inhibitor of enzymes like neuraminidase. This interaction suggests potential therapeutic applications in treating viral infections.

- Mechanism of Action : PHCA binds to the active site of neuraminidase, inhibiting its function and potentially reducing viral replication.

Synthesis Precursor

PHCA serves as a precursor for synthesizing various functionalized compounds. Its carboxylic acid group can undergo further reactions to yield derivatives useful in medicinal chemistry.

- Example : The synthesis of α-glycosylated carboxylic acids using PHCA as a nucleophilic catalyst has been reported .

Case Studies

- Electrocatalytic Activity : In research by Wu et al., PHCA was incorporated into a carbon-supported catalyst that exhibited high electrocatalytic activity for oxygen reduction reactions (ORR), demonstrating its potential in energy conversion technologies .

- Corrosion Studies : A comparative study showed that PHCA significantly outperformed traditional inhibitors in reducing corrosion rates of carbon steel in acidic media, suggesting its viability for industrial use.

- Biological Activity : Investigations into the cytotoxic effects of PHCA on cancer cells revealed promising results, indicating its potential role in cancer therapeutics .

Propriétés

IUPAC Name |

1,10-phenanthroline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJSMIWAXWPDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392542 | |

| Record name | 1,10-phenanthroline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630067-06-0 | |

| Record name | 1,10-phenanthroline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,10-Phenanthroline-5-carboxylic acid often acts as a ligand, particularly in coordination chemistry and materials science. Its structure allows it to readily form complexes with metal ions. For instance, in the paper "Carbon Supported Multi-Branch Nitrogen-Containing Polymers as Oxygen Reduction Catalysts," this compound is covalently linked to a dendrimer and further complexed with copper ions []. This complexation with copper ions enables the catalyst to facilitate the four-electron reduction of oxygen to water, a crucial reaction in fuel cell applications. []

ANone:

- 1H NMR and 13C NMR: To determine the structure and purity of the compound. []

- UV-Vis Spectroscopy: To investigate the electronic transitions and light absorption properties, particularly relevant for its use in dye-sensitized solar cells. []

ANone: The catalytic activity of this compound is often exhibited when it is part of a metal complex.

- Example: In the study "Carbon Supported Multi-Branch Nitrogen-Containing Polymers as Oxygen Reduction Catalysts," the researchers developed a composite catalyst (PMPhen-Cu/C) where this compound, after complexation with copper ions, becomes a key component for catalyzing the oxygen reduction reaction (ORR). []

- Selectivity: In the case of PMPhen-Cu/C, the presence of copper ions and the specific ligand environment provided by this compound led to a four-electron reduction pathway, selectively producing water as the product. [] This selectivity is crucial for fuel cell applications.

- Uses: The efficient ORR activity of these complexes makes them promising candidates for use as cathode catalysts in fuel cells, particularly those operating in neutral media like microbial fuel cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.